N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide
Description
Properties
IUPAC Name |
N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-4-(trifluoromethoxy)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F6NO4S/c17-15(18,19)11-3-1-10(2-4-11)14(24)9-23-28(25,26)13-7-5-12(6-8-13)27-16(20,21)22/h1-8,14,23-24H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCWPNMVRTVJNHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F6NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide, commonly referred to as a sulfonamide compound, exhibits significant biological activity that has garnered interest in pharmacological research. This compound is characterized by its unique trifluoromethyl and trifluoromethoxy substituents, which contribute to its biological properties.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Chemical Formula : C16H15F6N1O3S
- Molecular Weight : 393.35 g/mol
Structural Features
- Trifluoromethyl Group : Enhances lipophilicity and may influence the interaction with biological targets.
- Hydroxyl Group : Potentially involved in hydrogen bonding, enhancing solubility and bioavailability.
- Sulfonamide Moiety : Commonly associated with antibacterial activity.
Antimicrobial Properties
Research indicates that sulfonamide compounds exhibit antimicrobial activity. The presence of the sulfonamide group is critical for this effect, as it mimics para-aminobenzoic acid (PABA), inhibiting bacterial folic acid synthesis.
Enzyme Inhibition
Studies have shown that similar compounds can act as inhibitors of various enzymes, including:
- Dihydrofolate Reductase (DHFR) : Inhibition leads to reduced folate levels, impacting cell proliferation.
- Carbonic Anhydrase : Implicated in various physiological processes, including acid-base balance and fluid secretion.
Case Studies
- Inhibition of Cancer Cell Proliferation : A study demonstrated that derivatives of sulfonamide compounds showed significant activity against cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
- Neuroprotective Effects : Certain derivatives exhibited neuroprotective properties by inhibiting acetylcholinesterase (AChE) activity, which is beneficial in neurodegenerative disorders like Alzheimer's disease.
In Vitro Studies
In vitro assays have illustrated that the compound exhibits:
- IC50 Values : Reflecting the concentration required to inhibit 50% of enzyme activity. For example, some related compounds have shown IC50 values ranging from 10 μM to 30 μM against AChE.
Data Table of Biological Activities
The biological activity of this compound can be attributed to:
- Competitive Inhibition : Competes with PABA for binding sites on bacterial enzymes.
- Hydrogen Bonding : The hydroxyl group may form hydrogen bonds with target enzymes, enhancing binding affinity.
Scientific Research Applications
Structure and Composition
- Molecular Formula : C17H12F9NO3S
- Molecular Weight : 481.3 g/mol
- IUPAC Name : N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]-N-(2,2,2-trifluoroethyl)benzenesulfonamide
Liver X Receptor Agonism
TO-901317 is recognized as an agonist for Liver X Receptors (LXRα and LXRβ), which play critical roles in lipid metabolism and inflammation. Research indicates that activation of these receptors can lead to beneficial effects in metabolic disorders such as obesity and diabetes.
Case Study: Metabolic Regulation
In a study examining the effects of TO-901317 on lipid metabolism, it was found that the compound significantly increased the expression of genes involved in cholesterol efflux and fatty acid oxidation in liver cells. This suggests its potential utility in treating dyslipidemia and related metabolic disorders .
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects, particularly in models of acute inflammation. Its ability to modulate inflammatory pathways makes it a candidate for developing new therapeutic agents for inflammatory diseases.
Case Study: Inhibition of Inflammatory Cytokines
In murine models of inflammation, TO-901317 demonstrated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. This finding supports its potential application in treating conditions like rheumatoid arthritis and other inflammatory diseases .
Cancer Research
TO-901317 has shown promise in cancer research, particularly as a potential therapeutic agent for various types of cancer by targeting specific signaling pathways involved in tumor growth.
Case Study: Breast Cancer Cells
Research involving breast cancer cell lines indicated that TO-901317 could inhibit cell proliferation and induce apoptosis through the modulation of LXR signaling pathways. This highlights its potential role as an adjunct therapy in cancer treatment .
Neuroprotective Effects
Emerging studies suggest that TO-901317 may possess neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases such as Alzheimer's.
Case Study: Neuroprotection Against Oxidative Stress
In vitro studies have demonstrated that TO-901317 can protect neuronal cells from oxidative stress-induced damage, suggesting its potential application in neuroprotection .
Data Table: Summary of Applications
Comparison with Similar Compounds
Structural Comparison
Functional and Pharmacological Insights
- Hydrogen Bonding: The hydroxyethyl group provides a hydrogen-bond donor absent in analogs like ’s methyl-substituted derivative, which may improve solubility or target engagement.
- Fluorination Impact: The trifluoromethyl and trifluoromethoxy groups enhance lipophilicity and metabolic stability relative to non-fluorinated analogs (e.g., ’s methoxyphenyl derivative). However, excessive fluorination may increase bioaccumulation risks.
- Heterocyclic Analogs : Compounds with triazole () or thiazole () rings exhibit tautomerism or enhanced receptor affinity but require more complex synthesis pathways.
Q & A
Q. What are the key synthetic routes for N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide?
The synthesis typically involves sequential nucleophilic substitution and sulfonamide coupling. For example:
- Step 1 : React 4-(trifluoromethoxy)benzenesulfonyl chloride with 2-amino-1-(4-(trifluoromethyl)phenyl)ethanol in anhydrous dichloromethane under basic conditions (e.g., triethylamine) to form the sulfonamide bond.
- Step 2 : Purify intermediates via silica gel chromatography, as described for analogous sulfonamide derivatives .
- Validation : Confirm structure using / NMR and high-resolution mass spectrometry (HRMS) to verify molecular integrity .
Q. How is the compound characterized structurally?
- Spectroscopy : / NMR identifies proton environments (e.g., hydroxyethyl and trifluoromethoxy groups). NMR is critical for resolving trifluoromethyl and trifluoromethoxy signals .
- Crystallography : Single-crystal X-ray diffraction (as in related sulfonamides) confirms bond angles, stereochemistry, and hydrogen-bonding networks, which influence solubility and stability .
Q. What preliminary biological screening methods are used for this compound?
- Enzyme Assays : Test inhibitory activity against soluble epoxide hydrolase (sEH) or proteases via fluorometric assays (e.g., measuring hydrolysis of fluorogenic substrates). IC values are compared to reference inhibitors .
- Cellular Uptake : Use LC-MS to quantify intracellular concentrations in model cell lines, noting the impact of trifluoromethyl groups on membrane permeability .
Advanced Research Questions
Q. How can computational modeling optimize this compound’s selectivity for target enzymes?
- Docking Studies : Perform molecular dynamics simulations (e.g., using AutoDock Vina) to predict binding poses in sEH or other hydrolases. Focus on interactions between the sulfonamide group and catalytic residues (e.g., Tyr381 in sEH) .
- SAR Analysis : Systematically modify substituents (e.g., replacing trifluoromethoxy with pentafluorosulfanyl) and compare docking scores with experimental IC data to refine selectivity .
Q. What strategies address low aqueous solubility while maintaining potency?
Q. How to resolve contradictory data in pharmacological studies (e.g., varying IC50_{50}50 across assays)?
- Assay Standardization : Control variables like buffer pH (sEH activity is pH-sensitive) and substrate concentration. Replicate assays with purified enzyme vs. cell lysates to isolate confounding factors .
- Metabolite Screening : Use LC-HRMS to identify degradation products or metabolites that may interfere with activity measurements .
Q. What analytical methods quantify trace impurities in synthesized batches?
- HPLC-MS/MS : Employ reverse-phase chromatography with a C18 column and tandem MS to detect sub-1% impurities (e.g., unreacted sulfonyl chloride or des-trifluoromethyl byproducts) .
- Stability Testing : Accelerated degradation studies under heat/light exposure identify labile groups (e.g., sulfonamide bond hydrolysis) .
Data Contradiction Analysis
Q. Why might NMR and crystallography data conflict in structural assignments?
Q. How to interpret conflicting enzyme inhibition results between recombinant and native proteins?
- Post-Translational Modifications : Native enzymes may have glycosylation or phosphorylation not present in recombinant forms. Perform western blotting or glycan analysis to identify modifications affecting activity .
Methodological Tables
Q. Table 1. Key Synthetic Intermediates and Conditions
| Intermediate | Reaction Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 4-(Trifluoromethoxy)benzenesulfonyl chloride | POCl, 0°C, 2h | 85 | >98% |
| Hydroxyethylamine precursor | EtN, DCM, RT, 12h | 72 | 95% |
Q. Table 2. Comparative IC Values in Enzyme Assays
| Enzyme | IC (nM) | Assay Conditions | Reference Compound |
|---|---|---|---|
| sEH (Human recombinant) | 3.2 ± 0.5 | pH 7.4, 37°C | AUDA (1.8 nM) |
| sEH (Mouse liver lysate) | 12.4 ± 2.1 | pH 7.0, 25°C | TPPU (5.6 nM) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
